Ethyl 1-methylhydrazinecarboxylate

Description

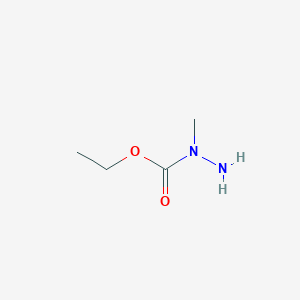

Ethyl 1-methylhydrazinecarboxylate (CAS 760-81-6, molecular formula C₄H₁₀N₂O₂, molecular weight 118.13 g/mol) is a hydrazine derivative widely used as a synthetic intermediate in organic chemistry and pharmaceutical manufacturing. Structurally, it consists of a hydrazine backbone substituted with a methyl group at the N1 position and an ethyl carbamate group at the N2 position. This compound is notable for its role in synthesizing bioactive molecules, such as the impurity profile of Azilsartan (an antihypertensive drug), where it serves as a precursor . Its reactivity stems from the nucleophilic hydrazine moiety and the electrophilic carbamate ester, enabling participation in cyclization, condensation, and protection/deprotection reactions .

Properties

IUPAC Name |

ethyl N-amino-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3-8-4(7)6(2)5/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIGIXMFDHSXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458964 | |

| Record name | ethyl 1-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-81-6 | |

| Record name | Hydrazinecarboxylic acid, 1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-methylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-methylhydrazinecarboxylate can be synthesized through the reaction of ethyl chloroformate with methylhydrazine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product formation. The general reaction scheme is as follows:

C2H5OCOCl+CH3NHNH2→C4H10N2O2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives, which may have different chemical properties and applications.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of this compound oxides.

Reduction: Formation of methylhydrazine derivatives.

Substitution: Formation of substituted this compound compounds.

Scientific Research Applications

Ethyl 1-methylhydrazinecarboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-methylhydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Hydrazinecarboxylate Derivatives

Structural and Functional Group Variations

Ethyl 1-methylhydrazinecarboxylate belongs to the broader class of hydrazinecarboxylate esters, which vary in substituents at the hydrazine nitrogen and the ester group. Key analogs include:

Key Observations :

- Ethyl vs. Methyl Esters : Ethyl esters exhibit higher lipophilicity compared to methyl analogs, influencing solubility in organic solvents and reaction kinetics. For example, ethyl esters may show slower hydrolysis rates under basic conditions due to increased steric bulk .

- Aromatic vs. Alkyl Esters : Benzyl derivatives (e.g., Benzyl 1-methylhydrazinecarboxylate) introduce π-π interactions and enhanced UV absorption, making them useful in spectrophotometric analysis. However, their bulkiness can hinder nucleophilic attack at the carbamate carbonyl .

Cyclization Reactions

This compound is pivotal in forming pyrazole rings. For instance, in the synthesis of BMS-911543 (a JAK2 inhibitor), tert-butyl 1-methylhydrazinecarboxylate undergoes cyclization with ketones to yield regiospecific pyrazoles. The ethyl analog could theoretically participate in similar reactions, but the choice of ester (tert-butyl vs. ethyl) dictates deprotection conditions: tert-butyl groups require acidic cleavage (e.g., formic acid), while ethyl esters may hydrolyze under basic conditions .

Protection/Deprotection Strategies

- This compound: The ethyl carbamate acts as a transient protecting group for hydrazines, removable via hydrolysis. This contrasts with benzyl analogs, which often require hydrogenolysis .

- Mthis compound : While similar in function, methyl esters are less stable under prolonged storage due to higher susceptibility to moisture .

Physicochemical Properties

| Property | This compound | Mthis compound | Benzyl 1-Methylhydrazinecarboxylate |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Moderate in polar aprotic solvents | Higher in methanol/ethanol | Low in water; soluble in DCM/THF |

| Stability | Stable under anhydrous conditions | Hygroscopic | Stable; resistant to oxidation |

Spectroscopic Data :

- IR Spectroscopy : this compound exhibits characteristic peaks at ~1737 cm⁻¹ (C=O stretch) and ~1226 cm⁻¹ (C-O ester stretch), consistent with other carbamates .

- NMR : The methyl group on hydrazine resonates at δ 2.8–3.2 ppm (¹H), while the ethyl ester shows signals at δ 1.3 ppm (CH₃) and δ 4.1 ppm (CH₂) .

Biological Activity

Ethyl 1-methylhydrazinecarboxylate (EMHC) is an organic compound with the molecular formula C4H10N2O2, notable for its structural features that include both an ethyl ester and a methylhydrazine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

EMHC can be synthesized through the reaction of ethyl chloroformate with methylhydrazine in organic solvents such as dichloromethane or tetrahydrofuran. The general reaction scheme is represented as follows:

This synthesis route highlights the compound's derivation from hydrazine, which is known for its reactivity and versatility in organic synthesis.

The biological activity of EMHC is primarily attributed to its ability to interact with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This mechanism is crucial in understanding how EMHC may exert therapeutic effects or influence biological pathways.

Anticancer Properties

Recent studies have investigated the anticancer potential of EMHC. For instance, a study demonstrated that derivatives of hydrazine compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation, suggesting that EMHC could serve as a precursor for developing novel anticancer agents .

Antimicrobial Activity

EMHC has also been evaluated for its antimicrobial properties. Research indicates that compounds containing hydrazine derivatives show activity against a range of microorganisms, including bacteria and fungi. The effectiveness varies based on structural modifications; thus, EMHC's unique structure may enhance its antimicrobial efficacy compared to simpler hydrazine derivatives.

Case Studies

- Cytotoxicity Against Tumor Cell Lines : A study conducted by Mohamed et al. reported that EMHC derivatives exhibited significant anti-proliferative effects on human tumor cell lines. The IC50 values were determined, showing promising results for further development into therapeutic agents .

- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of EMHC against common pathogens. The results indicated that EMHC displayed moderate activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl hydrazinecarboxylate | Lacks methyl group | Limited biological activity |

| Methyl hydrazinecarboxylate | Lacks ethyl ester group | Moderate anticancer properties |

| Ethyl 2-methylhydrazinecarboxylate | Positional isomer | Different reactivity profile |

| This compound | Unique combination of groups | Significant anticancer and antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.